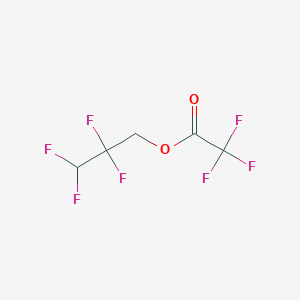

2,2,3,3-Tetrafluoropropyl trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXHRSQCJGYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380243 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-72-4 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA), a fluorinated ester of significant interest in various scientific domains. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its characteristics and the experimental methodologies used for their determination.

Introduction: Unveiling a Versatile Fluorinated Building Block

This compound, with the chemical formula C₅H₃F₇O₂, is a structurally unique compound featuring a tetrafluorinated propyl chain linked to a trifluoroacetate group.[1][2] This high degree of fluorination imparts distinct chemical and physical properties, including enhanced oxidative stability and reduced polarizability compared to its non-fluorinated analogs.[1] The potent electron-withdrawing nature of the fluorine atoms significantly influences its reactivity and solvation capabilities, making it a valuable reagent in organic synthesis and a specialized tool in proteomics research.[1]

This guide will systematically explore the fundamental physicochemical properties of TFPTFA, detail its synthesis and key applications with illustrative experimental workflows, and provide a thorough analysis of its spectral characteristics and safety considerations.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [1][2] |

| CAS Number | 107551-72-4 | [1][2] |

| Molecular Formula | C₅H₃F₇O₂ | [1][2] |

| Molecular Weight | 228.06 g/mol | [1][2] |

| Physical State | Liquid | [3] |

| Boiling Point | Not explicitly available (literature lacks experimental data) | |

| Melting Point | Not explicitly available (literature lacks experimental data) | |

| Density | Not explicitly available (literature lacks experimental data) | |

| Solubility | The high fluorine content suggests solubility in many organic solvents.[1] However, specific quantitative data is not readily available. | |

| XLogP3 | 2.8 | [2] |

Synthesis and Purification: A Focus on Esterification

The most direct and common route for the synthesis of this compound is through the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent, such as trifluoroacetic acid or its anhydride.[1]

Underlying Principles of Fischer Esterification

The synthesis is a classic example of a Fischer esterification, an acid-catalyzed equilibrium reaction. The presence of a strong acid protonates the carbonyl oxygen of the trifluoroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2,2,3,3-tetrafluoropropanol. To drive the equilibrium towards the product, it is common to either use an excess of one reactant or remove the water formed during the reaction.

Experimental Protocol: Synthesis of this compound

The following is a generalized, yet detailed, protocol based on established esterification procedures.

Materials:

-

2,2,3,3-Tetrafluoropropanol

-

Trifluoroacetic anhydride (or trifluoroacetic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3-tetrafluoropropanol in an excess of dichloromethane.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Acylation: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride (or trifluoroacetic acid) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Reaction temperatures between 80-120°C have been reported to give good yields.[1]

-

Work-up: After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Organic Synthesis

As a versatile building block, TFPTFA can be used as both an alkylating and a trifluoroacetylating agent.[1] Its reactive trifluoroacetate group can be displaced by various nucleophiles, allowing for the introduction of the 2,2,3,3-tetrafluoropropyl moiety into a wide range of organic molecules.[1] This is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability and bioavailability.

Proteomics: S-trifluoroethylation of Cysteine Residues

In the field of proteomics, TFPTFA is employed for the chemical modification of cysteine residues in proteins through a process called S-trifluoroethylation.[1] The thiol group of cysteine attacks the electrophilic carbon of the ester, leading to the formation of a stable S-trifluoroethyl derivative. This modification can be used to improve protein stability and aid in protein identification via mass spectrometry.[1]

Caption: Schematic of S-trifluoroethylation of a cysteine residue using TFPTFA.

Spectral Characterization

While a comprehensive, publicly available dataset of the spectra for this compound is limited, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the -CH₂- group adjacent to the oxygen will appear as a triplet, split by the two fluorine atoms on the neighboring carbon. The single proton on the -CHF₂ group will appear as a triplet of triplets, due to coupling with the two adjacent fluorine atoms and the two fluorine atoms on the terminal carbon.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbon atoms, with characteristic splitting patterns due to C-F coupling. The carbonyl carbon of the ester will appear downfield, while the fluorinated carbons will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two main multiplets. The -CF₃ group of the trifluoroacetate moiety will appear as a singlet. The -CF₂- and -CHF₂ groups of the propyl chain will show more complex splitting patterns due to F-F coupling. The chemical shifts will be influenced by the electronic environment and solvent.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present:

-

C=O stretch: A strong band in the region of 1780-1820 cm⁻¹ is expected for the carbonyl group of the trifluoroacetate ester.

-

C-F stretch: Multiple strong absorption bands in the region of 1100-1300 cm⁻¹ will be present due to the numerous C-F bonds in the molecule.

-

C-O stretch: Bands corresponding to the C-O stretching of the ester linkage will be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (m/z 228) may be observed. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. The presence of fluorine will lead to characteristic fragmentation patterns, including the loss of CF₃ and other fluorinated fragments.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid breathing fumes, mist, or vapors.[3]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from strong oxidizing agents.[3]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]

Conclusion

This compound is a highly functionalized fluorinated ester with a unique set of physicochemical properties that make it a valuable reagent in both synthetic chemistry and proteomics. Its synthesis via esterification is straightforward, and its reactivity allows for the introduction of the tetrafluoropropyl group into various molecules. A thorough understanding of its properties, handling requirements, and spectral characteristics is essential for its safe and effective use in research and development. Further experimental investigation into its physical properties, such as boiling point and density, would be beneficial to the scientific community.

References

-

This compound. PubChem. [Link]

Sources

An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl trifluoroacetate

CAS Number: 107551-72-4

Introduction: A Versatile Fluorinated Building Block

2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated ester that serves as a highly reactive and versatile building block in synthetic chemistry. Its unique structure, featuring a tetrafluorinated propyl moiety and a trifluoroacetate leaving group, imparts distinct chemical properties that are of significant interest to researchers in drug discovery, proteomics, and materials science. The high fluorine content contributes to increased oxidative stability and unique solvation capabilities, while the electron-withdrawing nature of the fluorine atoms activates the ester for various chemical transformations.[1][2] This guide provides a comprehensive overview of its synthesis, properties, characterization, and key applications, with a focus on providing practical insights for laboratory professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 107551-72-4 | [1][2] |

| Molecular Formula | C₅H₃F₇O₂ | [1][2] |

| Molecular Weight | 228.06 g/mol | [1][2] |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [2] |

| Boiling Point | 108-109 °C | |

| Density | 1.559 g/cm³ | |

| Refractive Index | 1.317 |

Spectroscopic Characterization:

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected chemical shifts and fragmentation patterns.

¹H NMR: The proton NMR spectrum is characterized by two key signals corresponding to the protons on the propyl chain.

-

-CH₂-O- group: A triplet is expected around δ 4.7 ppm. The coupling arises from the adjacent -CHF₂ group.

-

-CHF₂-H group: A triplet of triplets is anticipated in the region of δ 6.1 ppm, resulting from coupling to both the adjacent -CH₂- group and the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals corresponding to the two different trifluoromethyl and difluoromethyl environments.

-

CF₃-C(=O)- group: A singlet is expected around δ -75 ppm.[3][4]

-

-CF₂-CF₂H group: More complex multiplets are expected for the two non-equivalent fluorine environments on the propyl chain.

¹³C NMR: The carbon NMR spectrum will display signals for each of the five carbon atoms, with characteristic splitting patterns due to C-F coupling.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns. Key expected fragments include:

-

Loss of the trifluoroacetate group.

-

Cleavage of the C-C bonds within the tetrafluoropropyl chain.

-

The presence of ions corresponding to [CF₃CO]⁺ and fragments of the tetrafluoropropyl cation.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the esterification of 2,2,3,3-tetrafluoropropanol with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Causality: Trifluoroacetic anhydride is chosen as the acylating agent due to its high reactivity, which allows the esterification of the sterically hindered and electronically deactivated fluorinated alcohol to proceed efficiently. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,3,3-tetrafluoropropanol (1.0 eq).

-

Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) to the flask. The reaction can be exothermic, so cooling in an ice bath during addition may be necessary.

-

Reaction Conditions: Once the addition is complete, heat the mixture to reflux (approximately 80-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[2]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure this compound.

Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy to confirm the absence of starting materials and by-products.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Organic Synthesis

This compound serves as a potent electrophile for introducing both the 2,2,3,3-tetrafluoropropyl and the trifluoroacetyl moieties into organic molecules.

-

Tetrafluoropropylation: It can act as an alkylating agent for various nucleophiles, including amines, phenols, and thiols, providing a direct route to incorporate the tetrafluoropropyl group.[2] This is particularly relevant in medicinal chemistry, where the introduction of fluorinated alkyl chains can significantly modulate a drug candidate's properties such as metabolic stability, lipophilicity, and binding affinity.[5]

-

Trifluoroacetylation: The trifluoroacetate group can be transferred to nucleophiles, making the compound a useful trifluoroacetylating agent.[2] Trifluoroacetylation is a common strategy in peptide synthesis and for the derivatization of amines and alcohols.[3]

Proteomics and Peptide Chemistry

A key application of this compound is in the field of proteomics for the chemical modification of proteins. Specifically, it is used for the S-trifluoroethylation of cysteine residues.[2]

Mechanism of Action: The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the ester and displacing the trifluoroacetate leaving group. This results in the formation of a stable S-trifluoroethyl thioether linkage.

Caption: Mechanism of S-trifluoroethylation of a cysteine residue.

This modification can be used to:

-

Improve protein stability.[2]

-

Enhance protein-protein interactions.[2]

-

Aid in protein identification through mass spectrometry by introducing a unique mass tag.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Handling Precautions:

-

First Aid:

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[6]

Conclusion

This compound is a valuable and reactive chemical entity with significant potential in organic synthesis and the life sciences. Its ability to serve as a source for both the tetrafluoropropyl and trifluoroacetyl groups makes it a versatile tool for modifying molecules to enhance their properties. Researchers and drug development professionals can leverage its unique reactivity to create novel compounds with improved stability, bioavailability, and function. As with all reactive chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Available at: [Link]

-

ResearchGate. (2025, August 6). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Uses of 2,2,3,3-Tetrafluoro-1-propanol for Industry. Available at: [Link]

-

Kent, S., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Available at: [Link]

Sources

- 1. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 107551-72-4 [smolecule.com]

- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 107551-72-4 [chemicalbook.com]

Spectral Analysis of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated ester with potential applications in various fields, including materials science and as a building block in organic synthesis. Its unique structure, characterized by a high degree of fluorination in both the alcohol and acyl moieties, presents a distinct spectral fingerprint. This technical guide provides an in-depth analysis of the expected spectral data for this compound, offering insights into its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for the unambiguous identification and characterization of this compound.

The molecular structure of this compound is depicted below. The strategic placement of fluorine atoms significantly influences the electronic environment of the molecule, leading to characteristic spectral features that will be explored in detail throughout this guide.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns dominated by the cleavage of the ester linkage and the loss of fluorinated fragments. The molecular ion peak ([M]⁺) may be of low abundance or absent due to the lability of the ester bond under EI conditions.

Key expected fragments include:

-

[CF₃CO]⁺: A prominent peak corresponding to the trifluoroacetyl cation at m/z 69.

-

[OCH₂CF₂CF₂H]⁺: The cation of the 2,2,3,3-tetrafluoropropyl alcohol moiety.

-

[M - CF₃CO₂]⁺: Loss of the trifluoroacetate group.

-

[M - OCH₂CF₂CF₂H]⁺: Loss of the 2,2,3,3-tetrafluoropropoxy group.

-

[CF₃]⁺: A peak at m/z 69, which can also arise from the fragmentation of the trifluoroacetyl group.

The fragmentation pathway is visualized in the following diagram:

2,2,3,3-Tetrafluoropropyl trifluoroacetate safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,2,3,3-Tetrafluoropropyl trifluoroacetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 107551-72-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices for managing fluorinated esters in a laboratory setting. The guide emphasizes a risk-based approach, detailing hazard identification, exposure controls, emergency protocols, and waste management. By explaining the causality behind each procedural step, this document aims to foster a culture of safety and scientific integrity.

Introduction and Chemical Profile

This compound is a fluorinated ester increasingly utilized as a versatile building block in organic synthesis.[1] Its structure, featuring a tetrafluoropropyl group and a trifluoroacetate moiety, imparts unique chemical properties such as enhanced oxidative stability and modified solvation capabilities.[1] These characteristics make it valuable for introducing fluorinated groups into diverse organic molecules, a common strategy in pharmaceutical and materials science research.[1]

However, the same properties that make it synthetically useful also necessitate stringent safety protocols. The presence of multiple fluorine atoms and the ester functionality present specific hazards that must be understood and mitigated. This guide serves as an essential resource for ensuring the safety of laboratory personnel and the integrity of research operations involving this compound.

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling, influencing everything from storage conditions to emergency response.

| Property | Value | Source |

| CAS Number | 107551-72-4 | [1][2] |

| Molecular Formula | C₅H₃F₇O₂ | [1][2][3] |

| Molecular Weight | 228.06 g/mol | [1][3] |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [1][3] |

| Appearance | Not specified, typically a liquid | - |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[2] Can undergo hydrolysis to yield trifluoroacetic acid and 2,2,3,3-tetrafluoropropanol.[4] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. A thorough assessment of these hazards is critical before any laboratory work commences.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |

Source: Synquest Labs Safety Data Sheet[2], PubChem[3]

The NFPA health hazard rating is 2, indicating that intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2]

Primary Routes of Exposure & Toxicological Effects

-

Inhalation: Vapors or mists may cause respiratory tract irritation.[2][3] All work with this volatile compound must be performed in a certified chemical fume hood.

-

Skin Contact: Causes skin irritation.[2][3] Prolonged contact should be avoided. The fluorinated nature of the compound may enhance skin absorption, making prompt decontamination essential.

-

Eye Contact: Causes serious eye irritation.[2][3] Direct contact can result in significant injury.

-

Ingestion: While not a primary route of exposure in a laboratory setting, accidental ingestion may be harmful. Do not induce vomiting if ingested.[2]

Engineering and Administrative Controls

A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Engineering and administrative controls are paramount, as they are designed to minimize hazard exposure at the source.

Caption: Hierarchy of Controls applied to laboratory chemical safety.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood.[5] The fume hood must have been certified by the relevant environmental health and safety office within the last year.[6]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[2] General lab ventilation should provide a minimum of 8 air exchanges per hour.[7]

-

Safety Equipment: Emergency eye wash stations and safety showers must be readily available and located in the immediate vicinity of any potential exposure.[2] Their functionality should be tested weekly.

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this compound must be available to all laboratory personnel.[5] This SOP should be reviewed and signed by all users before they begin work.

-

Designated Work Area: Establish a designated area within the fume hood for handling this chemical. Protect the work surface with disposable plastic-backed absorbent paper.[8]

-

Working Alone: Avoid working with hazardous chemicals, including this compound, when alone in the laboratory.[5]

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures outlined in this guide.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. The selection of appropriate PPE is crucial for preventing exposure.[5]

| Protection Type | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Goggles provide a seal against splashes. A face shield must be worn over the goggles whenever there is a significant risk of splashing.[5] |

| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Disposable nitrile gloves (minimum 4 mil thickness) provide a contact barrier.[8] For prolonged operations or higher risk, wearing two pairs (double-gloving) is recommended.[5] Immediately dispose of gloves upon suspected contamination. |

| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A buttoned lab coat protects the torso and arms. An acid-resistant apron should be worn over the lab coat during transfers of larger quantities.[8] |

| Footwear | Closed-toe shoes. | Required for all laboratory work to protect against spills and falling objects.[8] |

| Respiratory Protection | Not required if work is performed within a certified fume hood. | In case of inadequate ventilation or a major spill, a respirator with an appropriate cartridge may be necessary. Use requires specialized training.[2][10] |

Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize risk during routine laboratory operations.

Standard Laboratory Handling Protocol

-

Pre-Handling Inspection: Before starting, verify that the fume hood is operational, the safety shower and eyewash station are unobstructed, and the necessary PPE is available and in good condition.

-

Area Preparation: Designate a work area inside the fume hood. Cover the surface with absorbent bench paper.[8] Ensure a labeled waste container is ready for contaminated materials.

-

Personal Protection: Don all required PPE as specified in Section 4 (lab coat, apron, double gloves, goggles, face shield).

-

Chemical Transfer: Ground and bond containers and receiving equipment when transferring liquids to prevent static discharge.[11][12] Perform all transfers slowly and carefully to avoid splashing. Use non-sparking tools.[11]

-

Post-Handling: Tightly close the container immediately after use.[2]

-

Decontamination: Wipe down the designated work area with an appropriate solvent. Dispose of contaminated bench paper and gloves in the designated hazardous waste container.

-

Hygiene: Always wash hands thoroughly with soap and water after handling the product, even if gloves were worn.[2][11] Do not eat, drink, or smoke in the laboratory.[2]

Storage Requirements

Proper storage is essential to maintain chemical stability and prevent accidental release or dangerous reactions.

-

Location: Store in a cool, dry, and well-ventilated area.[2][5]

-

Container: Keep the container tightly closed when not in use.[2][6] Ensure the original label is legible and facing forward.

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2][5] Do not store in metal containers, as hydrolysis could produce corrosive trifluoroacetic acid.[13]

Caption: Chemical incompatibility diagram for storage.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm to personnel and the environment.

First Aid Measures

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Get medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]

Spill Response Protocol

The response to a spill depends on its size and location. This protocol is for a minor spill (<100 mL) contained within a fume hood. For any spill outside a fume hood, or for any spill you are not comfortable cleaning, evacuate the area and call emergency services.[10][14]

Caption: Workflow for responding to a chemical spill.

-

Alert & Assess: Alert personnel in the immediate vicinity. Assess the spill. If it is large, volatile, or you are unsure, evacuate and call for help.[14][15]

-

Contain: Confine the spill to a small area. Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14][16]

-

Absorb: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[15]

-

Collect: Once fully absorbed, carefully sweep or shovel the material into a compatible, clearly labeled container for hazardous waste disposal.[2] Use non-sparking tools.[11]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]

-

Dispose: All cleanup materials, including used PPE, must be disposed of as hazardous waste.[10][14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all waste, including contaminated consumables, in a clearly labeled, compatible container with a tight-fitting lid.[5]

-

Segregation: Do not mix this waste stream with incompatible materials.[5]

-

Disposal: Waste should be removed by an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its use demands a rigorous and proactive approach to safety. By understanding its specific hazards and consistently applying the engineering controls, administrative policies, and handling protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Safety is a shared responsibility that begins with knowledge and is sustained through diligent practice.

References

- BenchChem Technical Support Team. (2025).

- Synquest Labs. (2016).

- Smolecule. (2023).

- PubChem. This compound.

- Kasper, B., & Buer, C. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

- Rutgers University. SOP: Fluorine.

- Smole, M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Smolecule.

- University of Connecticut. Standard Operating Procedure for Trifluoroacetic Acid (TFA).

- University of Toronto. Chemical Spill Procedures. Environmental Health & Safety.

- Apollo Scientific. Safety Data Sheet: 2H-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

- Princeton University. Chemical Spill Procedures. Environmental Health and Safety.

- Florida State University. Chemical Spills. Emergency Management.

- American Chemical Society. Guide for Chemical Spill Response.

- Merck Millipore. (2025).

- Fisher Scientific. (2025).

Sources

- 1. Buy this compound | 107551-72-4 [smolecule.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | C5H3F7O2 | CID 2776755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2,2,3,3,3-Pentafluoropropyl trifluoroacetate | 603312-66-9 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. acs.org [acs.org]

Navigating the Solubility Landscape of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,2,3,3-Tetrafluoropropyl Trifluoroacetate

This compound, with the IUPAC name 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate, is a fluorinated ester with a molecular weight of 228.06 g/mol .[1][2] Its structure is characterized by a tetrafluoropropyl group attached to a trifluoroacetate moiety. The high degree of fluorination significantly influences its physicochemical properties, including its reactivity and solvation behavior. The electron-withdrawing nature of the fluorine atoms enhances its capabilities for solvation in various chemical environments.[1]

Chemical and Physical Properties: [2]

| Property | Value |

| Molecular Formula | C5H3F7O2 |

| Molecular Weight | 228.06 g/mol |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate |

| CAS Number | 107551-72-4 |

Understanding the Solubility of a Highly Fluorinated Ester

The solubility of a compound is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between the solute and the solvent. For this compound, its solubility will be a complex interplay of its polarity, hydrogen bonding capabilities, and the potential for dispersion forces.

The trifluoroacetate group possesses a polar carbonyl bond and can act as a hydrogen bond acceptor. Conversely, the tetrafluoropropyl chain is nonpolar and hydrophobic. Therefore, the overall solubility will depend on the balance of these competing characteristics and the nature of the organic solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group. However, the highly fluorinated alkyl chain may limit solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments and can interact with the polar trifluoroacetate group. The absence of strong hydrogen bond donation might make them more compatible with the overall structure.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tetrafluoropropyl chain would favor interaction with these solvents through London dispersion forces. However, the polar ester group would disfavor solubility.

Given the compound's structure, it is likely to exhibit better solubility in polar aprotic solvents or moderately polar solvents. However, empirical determination is necessary for accurate and reliable data.

Experimental Determination of Solubility

The isothermal saturation method is a reliable and widely used technique to determine the solubility of a solid compound in a liquid solvent.[3] This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining solubility via the isothermal saturation method.

Detailed Protocol

Materials:

-

This compound (analytical grade)

-

Organic solvents of interest (HPLC grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, 0.2 µm pore size)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add a known volume (e.g., 5.00 mL) of the selected organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed with undissolved solid remaining.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

If necessary, dilute the sample with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the sample using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the analytical results, determine the concentration of the solute in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated fume hood.[4]

Conclusion

While specific solubility data for this compound in organic solvents is not extensively reported, a systematic experimental approach can provide the necessary information for its effective application in research and development. The provided protocol for the isothermal saturation method offers a robust framework for generating reliable solubility data. Understanding the interplay of the compound's fluorinated alkyl chain and its polar ester group is key to predicting its behavior in different solvent systems and for designing experiments to precisely quantify its solubility.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2022, August 10). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2,3,3-Tetrafluoropropyl trifluoroacetate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics—have made fluorinated compounds indispensable tools for the discerning scientist. Among these, 2,2,3,3-Tetrafluoropropyl trifluoroacetate stands out as a versatile, yet perhaps under-celebrated, reagent and building block. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this fascinating molecule. We will journey through its (somewhat elusive) history, delve into the practicalities of its synthesis, explore its diverse applications, and provide a detailed characterization compendium. It is my hope that this document will not only serve as a valuable reference but also inspire new avenues of research and application for this powerful fluorinated ester.

Genesis: The Discovery and Scientific Context of a Fluorinated Ester

The precise moment of discovery for this compound (CAS Number: 107551-72-4) is not prominently documented in the annals of chemical literature, suggesting its emergence was likely an evolutionary step in the broader exploration of fluorinated organic compounds rather than a singular breakthrough event. Its conceptualization is rooted in the burgeoning field of fluorine chemistry in the mid-20th century and the subsequent demand for novel reagents and synthons with tailored properties.

The synthesis of this ester is a logical convergence of two readily available and highly significant fluorinated starting materials: 2,2,3,3-tetrafluoropropanol and a trifluoroacetylating agent, most commonly trifluoroacetic acid or its anhydride. The development of industrial-scale production methods for trifluoroacetic acid, often as a byproduct of other fluorochemical processes, made it an accessible and cost-effective reagent for a wide range of chemical transformations.[1]

While a seminal "discovery" paper remains elusive, the first synthesis was likely achieved as an extension of general esterification methodologies to fluorinated alcohols. The motivation for such a synthesis would have been driven by the desire to create a molecule with a unique combination of a reactive trifluoroacetate leaving group and a stable, electron-withdrawing tetrafluoropropyl moiety. This combination held the promise of a reagent capable of introducing the tetrafluoropropyl group into various molecular scaffolds or acting as a trifluoroacetylating agent with modified reactivity and solubility profiles.

An alternative, albeit less common, synthetic route has been reported from Tellurium, tetrakis(2,2,3,3-tetrafluoro-1-propanolato)-, (T-4)- (9CI) and trifluoroacetic anhydride, hinting at more specialized research into the reactivity of fluorinated alkoxides.[2]

The scientific significance of this compound lies in its dual-functionality. The trifluoroacetate group is an excellent leaving group, making the molecule a competent alkylating agent for the introduction of the CF2CF2CH2- fragment. This is of particular interest in medicinal chemistry, where the incorporation of fluorinated alkyl chains can significantly enhance the metabolic stability and lipophilicity of drug candidates.[3] Simultaneously, the molecule can act as a trifluoroacetylating agent, a reaction of considerable importance in peptide synthesis and the modification of biological molecules.

Synthesis and Mechanistic Insights

The principal and most direct route to this compound is the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent. This reaction can be mechanistically understood as a nucleophilic acyl substitution.

Primary Synthetic Pathway: Esterification

The reaction involves the nucleophilic attack of the hydroxyl group of 2,2,3,3-tetrafluoropropanol on the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic acid or, more efficiently, trifluoroacetic anhydride.

Caption: General schematic of the esterification reaction.

This protocol is designed to provide a high-yield synthesis of this compound with a focus on safety and product purity.

Materials:

-

2,2,3,3-Tetrafluoropropanol (1.0 eq)

-

Trifluoroacetic anhydride (1.1 eq)

-

Anhydrous dichloromethane (as solvent, optional)

-

Pyridine (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3-tetrafluoropropanol. If using a solvent, dissolve the alcohol in anhydrous dichloromethane.

-

Scientist's Insight: The use of an inert atmosphere is crucial to prevent the reaction of the highly electrophilic trifluoroacetic anhydride with atmospheric moisture, which would lead to the formation of trifluoroacetic acid and reduce the yield.

-

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added to accelerate the reaction.

-

Scientist's Insight: The reaction is exothermic, and slow addition at reduced temperature helps to control the reaction rate and prevent potential side reactions. Pyridine acts as a nucleophilic catalyst by forming a highly reactive trifluoroacetylpyridinium intermediate.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and the trifluoroacetic acid byproduct.

-

Safety Note: Quenching is an exothermic process and may result in the evolution of carbon dioxide gas. Perform this step slowly and with adequate ventilation.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. A yield of around 73% can be expected with reaction temperatures between 80-120°C.[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 107551-72-4 | [5] |

| Molecular Formula | C₅H₃F₇O₂ | [2] |

| Molecular Weight | 228.06 g/mol | [2] |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | [5] |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | Not explicitly found, but expected to be in the range of 100-150 °C | Inferred |

| Density | Not explicitly found | Inferred |

Spectroscopic Data

1H NMR:

-

CH₂ group: A triplet of triplets is expected in the region of 4.5-5.0 ppm. The coupling to the adjacent CF₂ group will result in a triplet, which will be further split into a triplet by the CHF₂ group.

-

CH group: A triplet of doublets of doublets is expected further downfield, likely in the region of 6.0-6.5 ppm, due to coupling with the two geminal fluorine atoms and the adjacent CF₂ group.

13C NMR:

-

C=O (carbonyl): A quartet is expected around 155-160 ppm due to coupling with the three fluorine atoms of the trifluoroacetyl group.

-

CF₃: A quartet is expected around 115 ppm with a large C-F coupling constant.

-

CH₂: A triplet is expected around 60-65 ppm due to coupling with the adjacent CF₂ group.

-

CF₂ (adjacent to CH₂): A triplet is expected around 110-120 ppm.

-

CHF₂: A triplet of doublets is expected around 105-115 ppm.

19F NMR:

-

CF₃ group: A singlet is expected around -75 ppm (relative to CFCl₃).[6]

-

CF₂ groups: Two distinct multiplets are expected in the range of -120 to -140 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band is expected in the region of 1780-1800 cm⁻¹ due to the electron-withdrawing effect of the trifluoromethyl group.

-

C-F stretches: Strong, complex absorption bands are expected in the region of 1100-1300 cm⁻¹.

-

C-O stretch: A strong absorption band is expected around 1000-1100 cm⁻¹.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of fluorinated esters. Key fragments would likely include the loss of the trifluoroacetyl group ([M-113]⁺), the tetrafluoropropyl group ([M-115]⁺), and further fragmentation of these ions.

Applications in Scientific Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research, with notable applications in proteomics and as a building block in organic synthesis.

Proteomics: S-Trifluoroethylation of Cysteine Residues

A significant application of this reagent is in the chemical modification of proteins, specifically the S-trifluoroethylation of cysteine residues.[4]

Caption: S-trifluoroethylation of a cysteine residue.

This modification can be strategically employed for several purposes in proteomics research:

-

Protein Stabilization: The introduction of the fluorinated moiety can enhance the thermal and chemical stability of proteins.

-

Modulation of Protein-Protein Interactions: The altered steric and electronic properties of the modified cysteine can influence protein-protein binding events.

-

Mass Spectrometry-Based Protein Identification: The mass shift resulting from the modification can aid in the identification and characterization of cysteine-containing peptides in complex mixtures.

-

Protein Solubilization: The protein of interest is solubilized in a suitable buffer, typically at a neutral to slightly basic pH to ensure the cysteine thiol is sufficiently nucleophilic.

-

Reduction and Denaturation (Optional): For proteins with disulfide bonds, a reducing agent (e.g., dithiothreitol) and a denaturant (e.g., urea or guanidinium chloride) are often added to expose all cysteine residues.

-

Alkylation Reaction: this compound is added to the protein solution. The reaction is typically allowed to proceed at room temperature for 1-2 hours.

-

Quenching and Buffer Exchange: The reaction is quenched by the addition of a small molecule thiol (e.g., β-mercaptoethanol). The modified protein is then purified from excess reagents by dialysis or size-exclusion chromatography.

-

Downstream Analysis: The S-trifluoroethylated protein is then ready for downstream applications, such as enzymatic digestion followed by LC-MS/MS analysis.

Organic Synthesis: A Fluorinated Building Block

As a bifunctional molecule, this compound serves as a versatile building block in organic synthesis.

-

Introduction of the Tetrafluoropropyl Moiety: The trifluoroacetate group acts as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of the CHF₂CF₂CH₂- unit onto a variety of nucleophiles, including amines, alcohols, and thiols. This is particularly valuable in the synthesis of novel pharmaceutical and agrochemical candidates where the presence of this fluorinated chain can impart desirable properties.

-

Trifluoroacetylation: While less common than other trifluoroacetylating agents like trifluoroacetic anhydride, it can be used to introduce the trifluoroacetyl group onto sensitive substrates under specific conditions.

The incorporation of trifluoromethyl groups and other fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] While specific examples of blockbuster drugs synthesized directly using this compound are not readily found in the public domain, its utility as a building block for introducing the tetrafluoropropyl group makes it a relevant tool for medicinal chemists in the early stages of drug discovery and lead optimization.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system. The compound is also likely to be harmful if swallowed or inhaled.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound, while not a household name in the world of chemistry, represents a valuable and versatile tool for researchers at the intersection of organic synthesis, proteomics, and drug discovery. Its ability to act as both a source of the tetrafluoropropyl group and a trifluoroacetylating agent provides a unique dual-reactivity profile.

As the demand for more sophisticated and metabolically robust pharmaceutical agents continues to grow, the strategic use of fluorinated building blocks like this ester will undoubtedly increase. Future research may focus on expanding the scope of its applications, for instance, in the development of novel fluorinated polymers or as a probe for studying enzymatic mechanisms. The continued exploration of its reactivity and the development of more efficient and sustainable synthetic routes will further solidify its place in the modern chemist's toolbox.

References

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,2,3,3-Tetrafluoropropyl Trifluoroacetate

Foreword: The Untapped Versatility of a Fluorinated Building Block

In the landscape of modern chemistry, the strategic incorporation of fluorine into molecular frameworks has consistently yielded compounds with remarkable properties and functionalities. 2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) stands as a compelling, yet underexplored, reagent within this domain. Its unique structure, featuring both a tetrafluoropropyl moiety and a trifluoroacetate leaving group, presents a dual-pronged opportunity for innovation across diverse scientific disciplines. This guide moves beyond a simple cataloging of properties to illuminate the nuanced reactivity and latent potential of TFPTFA, offering a roadmap for researchers, scientists, and drug development professionals to pioneer new applications. We will delve into the causality behind experimental design, grounding our exploration in the principles of scientific integrity and providing a springboard for groundbreaking research.

Core Characteristics and Synthesis of this compound

Physicochemical Properties

This compound is a fluorinated ester that possesses a unique combination of properties stemming from its high degree of fluorination.[1] The electron-withdrawing nature of the fluorine atoms significantly influences its chemical behavior, leading to enhanced oxidative stability and modified polarity compared to its non-fluorinated counterparts.[1]

| Property | Value | Reference |

| CAS Number | 107551-72-4 | [2] |

| Molecular Formula | C₅H₃F₇O₂ | [2] |

| Molecular Weight | 228.06 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Note: Some physical properties like boiling point and density are not consistently reported in publicly available literature, indicating a potential area for basic characterization studies.

Synthesis of this compound

The primary and most direct route to TFPTFA is through the esterification of 2,2,3,3-tetrafluoropropanol with a trifluoroacetylating agent.[1] Understanding the nuances of this synthesis is critical for ensuring high purity and yield, which are paramount for its application in sensitive research areas.

The reaction of 2,2,3,3-tetrafluoropropanol with trifluoroacetic acid or its anhydride is a common method.[1] The reaction typically requires elevated temperatures (80-120°C) to achieve reasonable yields, which have been reported to reach up to 73%.[1]

Experimental Protocol: Synthesis of this compound via Esterification

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2,3,3-tetrafluoropropanol (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred alcohol at 0 °C. The use of the anhydride is often preferred over the acid as it drives the reaction to completion by consuming the water byproduct.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess trifluoroacetic anhydride with the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Causality in Experimental Design: The choice of trifluoroacetic anhydride over trifluoroacetic acid is a deliberate one to favor the forward reaction by removing the water byproduct. The dropwise addition at 0 °C helps to control the initial exothermic reaction. The final purification by fractional distillation is crucial to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.

To enhance efficiency and sustainability, modern synthetic methods can be explored. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for esterifications.[1] Continuous flow chemistry offers a safer and more scalable approach for handling potentially hazardous reagents.[1]

Caption: Synthetic routes to this compound.

Potential Research Area: Advanced Energy Storage

The development of safer, more efficient, and longer-lasting lithium-ion batteries (LIBs) is a critical area of research. Fluorinated compounds are increasingly being investigated as electrolyte additives to improve battery performance.[3][4]

Rationale for TFPTFA in LIBs

Fluorinated esters can offer several advantages as electrolyte components:

-

Increased Oxidative Stability: The high electronegativity of fluorine atoms makes fluorinated compounds more resistant to oxidation, which is crucial for stability at high voltages.[3]

-

Solid Electrolyte Interphase (SEI) Modification: Fluorinated additives can participate in the formation of a stable and robust SEI layer on the anode, preventing electrolyte decomposition and improving cycle life.[5]

-

Improved Safety: Many fluorinated solvents are less flammable than their non-fluorinated counterparts, enhancing the overall safety of the battery.[3]

TFPTFA, with its high fluorine content, is a prime candidate for investigation as a co-solvent or additive in LIB electrolytes.

Proposed Research Directions

-

TFPTFA as a High-Voltage Electrolyte Additive: Investigate the effect of adding small amounts (1-5% by weight) of TFPTFA to conventional carbonate-based electrolytes on the cycling performance of high-voltage cathode materials like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).

-

SEI Formation and Characterization: Utilize techniques such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to characterize the SEI layer formed in the presence of TFPTFA and correlate its composition and morphology with battery performance.

-

Low-Temperature Performance: Evaluate the impact of TFPTFA on the ionic conductivity and charge-transfer kinetics of electrolytes at low temperatures, a critical parameter for applications in cold climates.[4]

Experimental Protocol: Electrochemical Testing of TFPTFA as an Electrolyte Additive

-

Electrolyte Preparation: Prepare a baseline electrolyte of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 v/v). Prepare experimental electrolytes by adding 1%, 2%, and 5% (by weight) of TFPTFA to the baseline electrolyte.

-

Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with a lithium metal anode, a Celgard separator, and an NMC811 cathode.

-

Electrochemical Cycling: Cycle the cells between 3.0 and 4.3 V at various C-rates (e.g., C/10, C/5, 1C) at room temperature.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the charge-transfer resistance and its evolution during cycling.

-

Post-mortem Analysis: Disassemble the cells after cycling and analyze the electrodes using XPS and SEM to study the changes in the SEI layer.

Caption: Workflow for investigating TFPTFA in lithium-ion batteries.

Potential Research Area: Polymer Chemistry

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. The incorporation of fluorinated monomers can be used to tune the properties of polymers for specific applications.

Rationale for TFPTFA in Polymer Synthesis

While TFPTFA itself is not a monomer, its precursor, 2,2,3,3-tetrafluoropropanol, can be readily converted to polymerizable derivatives such as 2,2,3,3-tetrafluoropropyl methacrylate or acrylate.[6] The resulting polymers would possess the unique properties imparted by the tetrafluoropropyl group.

Proposed Research Directions

-

Synthesis of Novel Fluorinated Monomers: Develop efficient and scalable methods for the synthesis of 2,2,3,3-tetrafluoropropyl acrylate (TFPA) and 2,2,3,3-tetrafluoropropyl methacrylate (TFPMA) from 2,2,3,3-tetrafluoropropanol.

-

Homopolymerization and Copolymerization Studies: Investigate the radical polymerization of TFPA and TFPMA and their copolymerization with common monomers like methyl methacrylate (MMA) and styrene to create a range of new fluorinated polymers with tunable properties.[7]

-

Surface Properties of Fluorinated Polymers: Characterize the surface properties of the synthesized polymers, including their hydrophobicity, oleophobicity, and surface energy, to assess their potential for applications such as anti-fouling coatings and low-friction surfaces.

Experimental Protocol: Synthesis and Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

-

Monomer Synthesis: React 2,2,3,3-tetrafluoropropanol with methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine to synthesize TFPMA. Purify the monomer by distillation.

-

Radical Polymerization: In a Schlenk tube, dissolve TFPMA (100 mol%) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mol%) in a suitable solvent like toluene.

-

Polymerization Reaction: Degas the solution by three freeze-pump-thaw cycles and then heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol. Filter the polymer, wash with methanol, and dry under vacuum.

-

Characterization: Characterize the polymer by ¹H and ¹⁹F NMR for its structure, gel permeation chromatography (GPC) for its molecular weight and dispersity, and differential scanning calorimetry (DSC) for its glass transition temperature.

Potential Research Area: Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[8] The trifluoromethyl group, in particular, is a common motif in many approved drugs.[9]

Rationale for TFPTFA in Drug Discovery

TFPTFA can serve two primary roles in medicinal chemistry:

-

As a Trifluoroacetylating Agent: It can be used to introduce the trifluoroacetyl group onto nucleophilic sites of bioactive molecules, which can alter their pharmacokinetic properties.[1]

-

As a Source of the 2,2,3,3-Tetrafluoropropyl Moiety: This group can be incorporated into drug scaffolds to modulate lipophilicity and metabolic stability. The tetrafluoropropyl group can be considered a bioisostere for other alkyl or substituted alkyl groups.

Proposed Research Directions

-

Synthesis of Novel Heterocyclic Compounds: Utilize TFPTFA as a building block for the synthesis of novel heterocyclic compounds containing the 2,2,3,3-tetrafluoropropyl group. Heterocycles are a cornerstone of medicinal chemistry.[8][10][11][12]

-

Bioisosteric Replacement Studies: Systematically replace existing alkyl or aralkyl groups in known bioactive molecules with the 2,2,3,3-tetrafluoropropyl group and evaluate the impact on biological activity and metabolic stability.

-

Trifluoroacetylation of Peptides and Proteins: While TFPTFA is known to cause trifluoroacetylation, this can be a double-edged sword in peptide synthesis.[13] Research could focus on controlled trifluoroacetylation of specific amino acid residues to modulate peptide conformation and stability.

Experimental Protocol: Synthesis of a 2,2,3,3-Tetrafluoropropoxy-Substituted Benzimidazole

-

Starting Material Synthesis: Synthesize 4-(2,2,3,3-tetrafluoropropoxy)-1,2-phenylenediamine by reacting 4-fluoro-1,2-phenylenediamine with 2,2,3,3-tetrafluoropropanol in the presence of a strong base like sodium hydride.

-

Cyclization Reaction: React the resulting substituted phenylenediamine with a suitable carboxylic acid or aldehyde in the presence of a condensing agent like polyphosphoric acid to form the benzimidazole ring.

-

Purification and Characterization: Purify the final product by column chromatography and characterize its structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Biological Screening: Screen the synthesized compound against a panel of relevant biological targets, such as kinases or proteases, depending on the design of the molecule.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10044066B2 - Fluorinated electrolyte compositions - Google Patents [patents.google.com]

- 4. US20090197167A1 - Fluorinated Additives For Lithium Ion Batteries - Google Patents [patents.google.com]

- 5. WO2007042471A1 - Fluorinated additives for lithium ion batteries - Google Patents [patents.google.com]

- 6. US8435679B2 - Fluorinated compounds for use in lithium battery electrolytes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solvay.com [solvay.com]

- 10. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Chemoselective S-trifluoroethylation of Cysteine Residues using 2,2,3,3-Tetrafluoropropyl trifluoroacetate

Introduction: The Significance of Cysteine Modification in Modern Research

Cysteine is a unique amino acid, distinguished by its nucleophilic thiol group. This functional group is a focal point in a vast array of biological processes and a prime target for chemical modification in drug development and proteomic studies.[1][2] The ability to selectively modify cysteine residues allows for the introduction of biophysical probes, the development of covalent inhibitors, and the stabilization of peptides and proteins.[3][4] Fluoroalkyl groups, in particular, are of growing interest due to their ability to modulate the physicochemical properties of biomolecules, such as increasing metabolic stability and altering protein-protein interactions. The trifluoroethyl group, when attached to the sulfur atom of cysteine, creates a stable thioether linkage and introduces a unique 19F NMR handle for analytical purposes.[5]